molecular formula C15H21Cl2N3O B2898404 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2379946-48-0

2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2898404
CAS No.: 2379946-48-0
M. Wt: 330.25
InChI Key: PCBASAXJGMGGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride ( 2379946-48-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a 2,3-dihydroquinazolin-4-one core, which is recognized as a privileged scaffold in the design of biologically active molecules . This scaffold is present in compounds exhibiting a wide range of pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities . The primary research value of this compound lies in its structural role as a key intermediate for the synthesis of novel chemical entities. Specifically, analogues based on the dihydroquinazolinone structure have demonstrated promising broad-spectrum cytotoxicity against diverse panels of human cancer cell lines, such as colon, breast, glioblastoma, and lung cancers . The mechanism of action for these bioactive analogues is frequently associated with the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBASAXJGMGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves a multi-step process. One common method includes the following steps :

    Formation of Benzoxazinone Intermediate: Anthranilic acid derivatives are treated with acetic anhydride to form benzoxazinone intermediates.

    Reaction with Amines: The benzoxazinone intermediate is then reacted with piperidine in the presence of a suitable solvent, such as ethanol, to yield the desired quinazolinone derivative.

    Methylation: The final step involves the methylation of the quinazolinone derivative to obtain 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one.

Industrial Production Methods

Industrial production methods often utilize green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents and microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in cell signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and pharmacological profiles. Key comparisons include:

Compound Core Structure Key Substituents Pharmacological Target Salt Form
2-Methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride Quinazolinone Piperidin-4-ylmethyl Presumed nAChRs (structural analogy) Dihydrochloride
ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride] Pyridine Pyrrolidinylmethoxy Neuronal nAChRs Dihydrochloride
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride Pyridine-piperidine hybrid Aminomethylpiperidine Not specified (research chemical) Dihydrochloride
Imp. C(BP) Dihydrochloride [] Triazolopyridine 4-(4-Chlorophenyl)piperazinylpropyl Pharmaceutical impurity Dihydrochloride

Pharmacological and Mechanistic Differences

  • ABT-089: A well-studied nAChR agonist with high selectivity for α4β2 and α7 receptor subtypes. Demonstrated efficacy in improving cognitive performance in rodent and primate models via cholinergic modulation . In contrast, the target quinazolinone derivative lacks direct mechanistic data but shares structural motifs (e.g., piperidine) that may influence receptor binding.
  • Its safety profile includes low acute toxicity (LD₅₀ > 2000 mg/kg in rats), contrasting with ABT-089’s established neuroprotective and pro-cognitive effects .
  • Imp. Its structural divergence (triazolopyridine core) underscores the importance of core heterocycles in determining biological activity.

Pharmacokinetic and Solubility Considerations

  • Salt Forms : All compared compounds utilize dihydrochloride salts to improve solubility. For example, ABT-089’s dihydrochloride form achieves sufficient bioavailability for CNS penetration , a strategy likely shared by the target compound.
  • Stability: The quinazolinone core may confer greater metabolic stability compared to pyridine-based analogs like ABT-089, though experimental data are needed to confirm this.

Biological Activity

2-Methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The unique structural features, particularly the incorporation of a piperidine moiety, enhance its pharmacological profile.

PropertyValue
Molecular Formula C15H21Cl2N3O
Molecular Weight 330.26 g/mol
CAS Number 2742061-80-7
Purity Min. 95%

The biological activity of 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been identified as an inhibitor of cysteine proteases such as cathepsin S, which plays a significant role in cancer progression and inflammation .

Enzyme Inhibition

The compound's ability to inhibit cathepsin S suggests potential therapeutic benefits in cancer and other diseases characterized by excessive proteolytic activity. Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity and subsequent modulation of cellular functions such as apoptosis and cell proliferation .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-468 and MCF-7) by modulating key pathways associated with cell survival and proliferation .
    • The compound has also been evaluated for its efficacy against various cancer types, showing promising results in inhibiting tumor growth.
  • Anti-inflammatory Effects :
    • The inhibition of cathepsin S is linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
  • Antibacterial Activity :
    • Some studies have indicated potential antibacterial effects, although further research is needed to establish the full spectrum of antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazolinone derivatives similar to 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride:

  • Study on Quinazolinone Hybrids : A review highlighted various quinazolinone-based hybrids exhibiting diverse biological activities, including anticancer and antibacterial properties. The structural modifications significantly influenced their potency .
  • Dual-target Inhibitors : Research on related compounds has shown that targeting multiple pathways (e.g., BRD4 and PARP1) can enhance anticancer efficacy through synthetic lethality strategies .

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride to improve yield and purity?

Methodological Answer:

  • Synthetic Route Design : Utilize retrosynthetic analysis to identify key intermediates, such as piperidine derivatives and quinazolinone precursors. For example, oxidation and substitution reactions involving the piperidine ring (e.g., using hydrogen peroxide or sodium borohydride) can be optimized via temperature-controlled conditions (40–60°C) to minimize side products .
  • Purification Strategies : Employ column chromatography with gradient elution (e.g., dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt with >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its hydrochloride salt form?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the quinazolinone core and piperidine substitution. The dihydrochloride form will show distinct proton shifts for the NH+^+ groups (δ 8.5–10.0 ppm) and chloride counterion confirmation via ion chromatography .
  • Mass Spectrometry : High-resolution ESI-MS should detect the molecular ion peak at m/z corresponding to C16_{16}H21_{21}N3_3O·2HCl (calculated molecular weight: ~356.3 g/mol) .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

Methodological Answer:

  • Solubility Testing : Conduct equilibrium solubility studies in PBS (pH 7.4) and DMSO. The dihydrochloride salt typically exhibits improved aqueous solubility (>10 mg/mL) compared to the free base, enabling in vitro assays at physiologically relevant concentrations .
  • Buffer Compatibility : Validate solubility in assay-specific buffers (e.g., Tris-HCl, HEPES) to prevent precipitation during enzymatic or cellular studies .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of modifications to the piperidine-quinazolinone scaffold?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for substitutions at the piperidine nitrogen or quinazolinone C3 position. For example, assess the energy barriers for nucleophilic attacks or hydrogen bonding interactions .
  • Machine Learning : Train models on databases like Reaxys or PubChem to predict feasible reaction conditions and regioselectivity trends for novel derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., proliferation IC50_{50}) by normalizing data to reference inhibitors and controlling for cell permeability differences .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay-specific variables (e.g., ATP concentrations in kinase assays) .

Q. What experimental design principles are critical for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
  • pH-Rate Profiling : Determine degradation kinetics across pH 1–10 to identify optimal storage conditions and predict in vivo stability .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Synthesize a derivative with a photoactivatable group (e.g., diazirine) to crosslink with target proteins in live cells. Identify binding partners via pull-down assays and LC-MS/MS .
  • SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics (Kd_d, kon_{on}, koff_{off}) with purified targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.